2-Propenamide, N,N'-[oxybis(methylene)]bis-
Overview
Description
2-Propenamide, N,N’-[oxybis(methylene)]bis- is a versatile chemical compound with the molecular formula C_7H_10N_2O_2. It is commonly used in various scientific research fields due to its unique structure and properties .
Mechanism of Action
Target of Action
BAME, or 2-Propenamide, N,N’-[oxybis(methylene)]bis-, is a chemical compound with the molecular formula C7H10N2O2 . It is primarily used as a cross-linking agent in various industrial and scientific applications . The primary targets of BAME are the molecules or structures it cross-links, which can vary depending on the specific application.
Mode of Action
BAME acts as a cross-linking agent, forming bridges between molecules and thereby altering their structure and function . This interaction results in changes to the physical and chemical properties of the target molecules, such as increased stability or altered reactivity .
Biochemical Pathways
The specific biochemical pathways affected by BAME depend on the molecules it cross-links. For example, in the production of high-absorbency resins, BAME can cross-link acrylamide molecules, resulting in a polymer network that can absorb large amounts of water .
Result of Action
The molecular and cellular effects of BAME’s action are primarily structural. By cross-linking molecules, BAME can alter their shape, stability, and function . This can have a wide range of effects, from increasing the absorbency of a polymer to stabilizing a protein structure.
Action Environment
The action, efficacy, and stability of BAME can be influenced by various environmental factors. For example, BAME is sensitive to light and heat, and can self-crosslink under high temperatures or strong light . Its solubility in water is 20 g/L at 20°C, and its solutions can hydrolyze to form acrylic acid and ammonia . Therefore, the conditions under which BAME is stored and used can significantly impact its effectiveness as a cross-linking agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenamide, N,N’-[oxybis(methylene)]bis- can be synthesized through the reaction of acrylamide with formaldehyde in the presence of a base catalyst. The reaction typically occurs at room temperature and involves the formation of a bis-acrylamide linkage through the methylene bridge .
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-[oxybis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acrylamide and formaldehyde to a reactor, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers.
Hydrolysis: It can hydrolyze under acidic or basic conditions to form corresponding amides and carboxylic acids.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as potassium persulfate and N,N,N’,N’-tetramethylethylenediamine (TEMED) are commonly used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols.
Major Products Formed
Polymerization: Cross-linked polyacrylamide gels.
Hydrolysis: Amides and carboxylic acids.
Addition Reactions: Various substituted amides.
Scientific Research Applications
2-Propenamide, N,N’-[oxybis(methylene)]bis- is widely used in scientific research due to its ability to form cross-linked polymers. Some of its applications include:
Chemistry: Used in the synthesis of hydrogels and as a cross-linking agent in polymer chemistry.
Biology: Utilized in electrophoresis for the separation of proteins and nucleic acids.
Medicine: Employed in drug delivery systems and tissue engineering.
Industry: Used in the production of water treatment polymers and adhesives.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but lacks the oxybis(methylene) linkage.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge instead of an oxybis(methylene) bridge.
N,N’-Diacryloylpiperazine: Contains a piperazine ring instead of a methylene bridge.
Uniqueness
2-Propenamide, N,N’-[oxybis(methylene)]bis- is unique due to its oxybis(methylene) linkage, which provides enhanced flexibility and reactivity compared to other similar compounds. This unique structure allows for a wider range of applications in various fields .
Properties
IUPAC Name |
N-[(prop-2-enoylamino)methoxymethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)9-5-13-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSDLLFGSNQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCOCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884952 | |
Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-71-7 | |
Record name | N,N′-[Oxybis(methylene)]bis[2-propenamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16958-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N,N'-(oxybis(methylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N,N'-[oxybis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis-acrylamide dimethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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